molecular formula C21H17ClN4S B2671114 4-(Allylamino)-2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile CAS No. 303985-72-0

4-(Allylamino)-2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile

Cat. No. B2671114
CAS RN: 303985-72-0
M. Wt: 392.91
InChI Key: CCQWNSYGPMUYNO-UHFFFAOYSA-N
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Description

4-(Allylamino)-2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile (ACBP) is a pyrimidine carbonitrile derivative that has been used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its potential uses in lab experiments.

Scientific Research Applications

Pyrimidine Derivatives in Drug Development

Pyrimidine derivatives are extensively studied for their therapeutic potential across various diseases. Their applications range from antibacterial and antifungal agents to their role in cancer treatment. For instance, leflunomide, a pyrimidine synthesis inhibitor, has demonstrated efficacy in treating rheumatoid arthritis by modulating the immune response. This suggests that pyrimidine derivatives, including compounds similar to "4-(Allylamino)-2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile," could be explored for their immunomodulatory properties (Smolen et al., 1999).

Pyrimidine Compounds in Cancer Research

The study of pyrimidine compounds extends into cancer research, where derivatives like 17-(Allylamino)-17-demethoxygeldanamycin (17AAG) target specific proteins involved in cancer cell growth. By inhibiting heat shock protein 90 (HSP90), these compounds can reduce the stability of oncoproteins, offering a novel approach to cancer therapy. This highlights the potential for structurally related pyrimidine compounds to serve as molecular scaffolds for developing new anticancer agents (Ramanathan et al., 2005).

properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]-4-phenyl-6-(prop-2-enylamino)pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4S/c1-2-12-24-20-17(13-23)19(15-8-4-3-5-9-15)25-21(26-20)27-14-16-10-6-7-11-18(16)22/h2-11H,1,12,14H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQWNSYGPMUYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=NC(=C1C#N)C2=CC=CC=C2)SCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Allylamino)-2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile

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